2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
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Overview
Description
2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by a pyridone ring substituted with a methyl group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the condensation of a suitable pyridone derivative with a propanoic acid derivative. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridone ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridone ring.
Scientific Research Applications
2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit DNA gyrase B, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: This compound is similar in structure but contains a boronic acid group instead of a propanoic acid moiety.
1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Another similar compound with a boronic acid group at a different position on the pyridone ring.
Uniqueness
2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its propanoic acid moiety allows for different reactivity and interactions compared to its boronic acid counterparts.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(1-methyl-2-oxopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-6(9(12)13)7-3-4-10(2)8(11)5-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
ZBJKZUFIGIFHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)N(C=C1)C)C(=O)O |
Origin of Product |
United States |
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